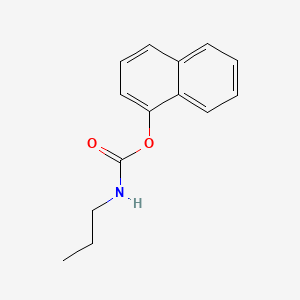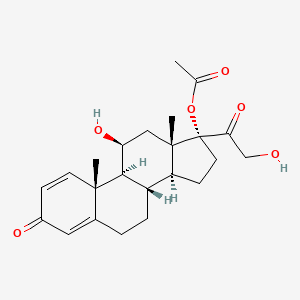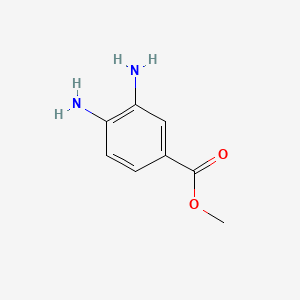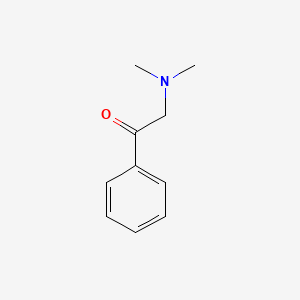
Piperazin-1-amin
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of piperazin-1-amine consists of a six-membered piperazine ring with an amino group (NH₂) attached to one of the nitrogen atoms. The compound is a colorless, crystalline solid with a molecular weight of approximately 101.15 g/mol .
Chemical Reactions Analysis
Piperazin-1-amine can participate in various chemical reactions, including acylation, alkylation, and condensation reactions. It can form derivatives by reacting with acyl chlorides, alkyl halides, or other electrophiles. These reactions allow for the modification of its chemical properties and functional groups .
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und Pharmazeutische Chemie
Piperazin-1-amin ist ein wichtiger Bestandteil der Synthese verschiedener Pharmazeutika. Es ist der dritthäufigste Stickstoffheterocyclus in der Arzneimittelforschung . Sein Vorkommen in Medikamenten wie Imatinib (vermarktet als Gleevec) und Sildenafil (verkauft als Viagra) unterstreicht seine Bedeutung. Die beiden Stickstoffatome der Verbindung verbessern die pharmakologischen Profile, indem sie als Wasserstoffbrücken-Donoren/Akzeptoren dienen, was die Wechselwirkungen mit biologischen Rezeptoren verbessert und die Wasserlöslichkeit und Bioverfügbarkeit erhöht .
C–H-Funktionalisierung
Kürzlich erzielte Fortschritte bei der C–H-Funktionalisierung von Piperazinringen haben die strukturelle Vielfalt von Piperazin-haltigen Verbindungen erweitert. Dieser Prozess ermöglicht die Einführung von funktionellen Gruppen an den Kohlenstoffatomen des Piperazinrings, was für die Herstellung komplexerer und möglicherweise aktiverer pharmazeutischer Wirkstoffe entscheidend ist .
Synthese von Blockbuster-Medikamenten
This compound ist ein wichtiger Baustein bei der Synthese mehrerer Blockbuster-Medikamente. Seine strukturellen Eigenschaften ermöglichen die Anpassung der 3D-Geometrie an der distalen Position des sechsgliedrigen Rings, ein Merkmal, das bei seinen engsten Analogen, Morpholin oder Piperidin, nicht so leicht zugänglich ist .
Angstlösende und Antidepressiva
Die Verbindung hat bei der Entwicklung von Angstlösenden und Antidepressiva Anwendung gefunden. Ihre Fähigkeit, Rezeptorinteraktionen zu modulieren, macht sie zu einem wertvollen Bestandteil im pharmakologischen Profil dieser therapeutischen Wirkstoffe .
Antikrebs- und Kardioprotektive Eigenschaften
Derivate von this compound weisen Eigenschaften auf, die bei Antikrebs- und Kardioprotektiva vorteilhaft sind. Die verbesserten pharmakokinetischen Profile, die sich aus der Einarbeitung von this compound ergeben, können zu effektiveren Behandlungen für verschiedene Krebsarten und Herzkrankheiten führen .
Antivirale Mittel
Das Strukturmotiv von this compound ist in antiviralen Mitteln weit verbreitet. Seine Stickstoffheterocyclen sind essentiell für die Wechselwirkung mit viralen Proteinen und hemmen so die Vermehrung von Viren .
Photoredox-Katalyse
Im Bereich der Photoredox-Katalyse spielt this compound eine Rolle bei der Entwicklung neuer synthetischer Verfahren. Dieser Forschungsbereich ist entscheidend für die Entwicklung nachhaltiger chemischer Reaktionen, die durch Licht vermittelt werden .
Heterocyclische Chemie
Als sechsgliedriger Heterocyclus ist this compound in der heterocyclischen Chemieforschung von Bedeutung. Es dient als Modellverbindung für die Untersuchung der Eigenschaften und Reaktionen von stickstoffhaltigen Heterocyclen, die in einer Vielzahl von chemischen und pharmazeutischen Produkten vorkommen .
Wirkmechanismus
Target of Action
Piperazin-1-amine, also known as Piperazine, primarily targets the GABA receptors in the body . It binds directly and selectively to muscle membrane GABA receptors . In addition, Piperazin-1-amine derivatives have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease .
Mode of Action
Piperazin-1-amine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in flaccid paralysis of the worm . This paralysis allows the host body to easily remove or expel the invading organism .
Biochemical Pathways
The biochemical pathways affected by Piperazin-1-amine involve the GABAergic system and acetylcholine metabolism . Piperazin-1-amine’s interaction with GABA receptors leads to hyperpolarization of nerve endings . As an acetylcholinesterase inhibitor, Piperazin-1-amine prevents the breakdown of acetylcholine, thereby increasing its availability .
Pharmacokinetics
Upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The primary result of Piperazin-1-amine’s action is the paralysis of parasites , which allows the host body to easily remove or expel the invading organism . This is achieved through its agonistic action on GABA receptors, leading to hyperpolarization of nerve endings . As an acetylcholinesterase inhibitor, it can potentially enhance cognitive function by increasing the availability of acetylcholine .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Piperazin-1-amine plays a crucial role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, piperazin-1-amine can act as a ligand for certain receptors, modulating their signaling pathways. It also interacts with enzymes involved in metabolic processes, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. These interactions can lead to the activation or inhibition of enzymatic activity, thereby affecting metabolic flux and the levels of metabolites within the cell .
Cellular Effects
Piperazin-1-amine has been shown to exert various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperazin-1-amine can activate or inhibit specific signaling pathways, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the production and utilization of energy within the cell .
Molecular Mechanism
The molecular mechanism of action of piperazin-1-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Piperazin-1-amine can bind to specific receptors or enzymes, altering their conformation and activity. For instance, it can act as an agonist or antagonist for GABA receptors, modulating neurotransmission and neuronal activity. Additionally, piperazin-1-amine can inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of piperazin-1-amine can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that piperazin-1-amine is relatively stable under physiological conditions, but it can undergo degradation over time, leading to the formation of metabolites with different biological activities. Long-term exposure to piperazin-1-amine can result in changes in cellular function, such as alterations in gene expression, enzyme activity, and metabolic flux .
Dosage Effects in Animal Models
The effects of piperazin-1-amine can vary with different dosages in animal models. At low doses, piperazin-1-amine may exert beneficial effects, such as enhancing cognitive function or reducing anxiety. At high doses, it can cause toxic or adverse effects, such as neurotoxicity, hepatotoxicity, or cardiotoxicity. These threshold effects are important to consider when evaluating the safety and efficacy of piperazin-1-amine in preclinical studies .
Metabolic Pathways
Piperazin-1-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or oxidized metabolites. These metabolic transformations can affect the biological activity and toxicity of piperazin-1-amine, influencing its overall pharmacokinetic and pharmacodynamic profile .
Transport and Distribution
The transport and distribution of piperazin-1-amine within cells and tissues are mediated by specific transporters and binding proteins. Piperazin-1-amine can be taken up by cells through active transport mechanisms, such as those involving organic cation transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
Piperazin-1-amine exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, piperazin-1-amine can localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be directed to the nucleus, where it can modulate gene expression and DNA repair processes .
Eigenschaften
IUPAC Name |
piperazin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3/c5-7-3-1-6-2-4-7/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPZRUYMFDWKSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276410 | |
| Record name | Piperazin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30651-60-6 | |
| Record name | Piperazin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-AMINOPIPERAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine?
A1: The molecular formula of 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine is C12H16N4O2 []. Unfortunately, the molecular weight is not provided in the abstract.
Q2: Can you describe the key structural features of 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine as determined by the research?
A2: The research article highlights several key structural features of 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine []:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Bicyclo[3.2.1]oct-2-ene](/img/structure/B1360247.png)






